![molecular formula C11H9N3O B1213521 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one CAS No. 50290-51-2](/img/structure/B1213521.png)

2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Overview

Description

2-Methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound . It has a molecular weight of 199.21 .

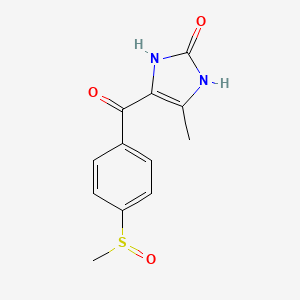

Synthesis Analysis

The synthesis of 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one and its difluoro-substituted analog can be achieved by heating 2-aminobenzimidazole with acetoacetic ester in polyphosphoric acid or ethanol . The reaction can be performed in refluxing pyridine to yield the compound in higher than 80% yields .Molecular Structure Analysis

The molecular structure of 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is represented by the InChI code: 1S/C11H9N3O/c1-7-6-10(15)14-9-5-3-2-4-8(9)13-11(14)12-7/h2-6H,1H3, (H,12,13) .Chemical Reactions Analysis

The alkylation reaction of the obtained derivatives of 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has been studied . Methods for the synthesis of halogenated 2-methylpyrimido[1,2-a]benzimidazol-4(10H)-ones were developed, and the structure of the regioisomeric methylation products was established .Scientific Research Applications

Therapeutic Applications in Medicine

Benzimidazole derivatives, including 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one, have been extensively researched for their therapeutic potential. They are known to exhibit a wide range of biological activities and are used in the treatment of various diseases .

Anticancer Properties: These compounds have shown promise in cancer therapy, particularly in the development of novel chemotherapeutic agents .

Antidiabetic Effects: Studies have indicated that benzimidazole derivatives can exhibit antidiabetogenic features, offering a potential pathway for diabetes management .

Material Chemistry

The unique properties of benzimidazole derivatives make them suitable for applications in materials chemistry. They can be used to create new materials with specific desired properties for industrial applications .

Electronics and Technology

In the field of electronics, these compounds contribute to the development of organic semiconductors, which are crucial for various electronic devices. Their ability to conduct electricity can be harnessed in creating more efficient electronic components .

Dyes and Pigments

Benzimidazole derivatives are utilized in the synthesis of dyes and pigments. Their structural versatility allows for the creation of a wide range of colors and hues for industrial dyeing processes .

Agriculture

In agriculture, these compounds are explored for their potential use as pesticides or fungicides. Their chemical properties can be tailored to target specific pests or diseases affecting crops .

Chemical Synthesis

Benzimidazole derivatives serve as key intermediates in the synthesis of various chemical compounds. They are involved in reactions such as the ANRORC rearrangement, which is a novel variant of nucleophilic rearrangement involving azolopyrimidines .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, are important pharmacophores in drug discovery and can interact with proteins and enzymes .

Mode of Action

Benzimidazole derivatives are known to have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Biochemical Pathways

It is known that benzimidazole derivatives can interact with various biochemical pathways due to their wide-ranging biological activities .

Result of Action

Benzimidazole derivatives are known to have a multitude of interesting pharmacological activities .

properties

IUPAC Name |

2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-7-6-10(15)14-9-5-3-2-4-8(9)13-11(14)12-7/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBPUPFQFFGKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C3=CC=CC=C3N=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333150 | |

| Record name | 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one | |

CAS RN |

50290-51-2 | |

| Record name | 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclopentylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-thiadiazolecarboxamide](/img/structure/B1213444.png)

![(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(2-furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1213446.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(2-methyl-3-furanyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1213447.png)

![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1213450.png)

![1,2,3,6-Tetrahydropyridine, 1-acetyl-4-[4-acetoxy-5-methoxyphenyl]-](/img/structure/B1213452.png)

![2-[(2-Oxo-3-piperidinyl)sulfamoyl]benzoic acid](/img/structure/B1213460.png)